Methyl 6-(hydroxymethyl)-4-methoxypicolinate
Overview
Description
Methyl 6-(hydroxymethyl)-4-methoxypicolinate is a chemical compound with the molecular formula C9H11NO4 It is a derivative of picolinic acid, featuring a methoxy group at the 4-position and a hydroxymethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(hydroxymethyl)-4-methoxypicolinate typically involves the esterification of 6-(hydroxymethyl)-4-methoxypicolinic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
6-(hydroxymethyl)-4-methoxypicolinic acid+methanolH2SO4Methyl 6-(hydroxymethyl)-4-methoxypicolinate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(hydroxymethyl)-4-methoxypicolinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: 6-(carboxymethyl)-4-methoxypicolinic acid.
Reduction: 6-(hydroxymethyl)-4-methoxypicolinyl alcohol.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(hydroxymethyl)-4-methoxypicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(hydroxymethyl)-4-methoxypicolinate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which are crucial for the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(hydroxymethyl)picolinate
- Methyl 4-methoxypicolinate
- Methyl 6-methoxypicolinate
Uniqueness
Methyl 6-(hydroxymethyl)-4-methoxypicolinate is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 6-(hydroxymethyl)-4-methoxypyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-7-3-6(5-11)10-8(4-7)9(12)14-2/h3-4,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZYQAYIKOPUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)OC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444692 | |
Record name | methyl 6-(hydroxymethyl)-4-methoxypicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109880-39-9 | |
Record name | methyl 6-(hydroxymethyl)-4-methoxypicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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